molecular formula C21H27N5O3 B11259005 (3,4-Dimethoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone

(3,4-Dimethoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone

Cat. No.: B11259005
M. Wt: 397.5 g/mol
InChI Key: IUOVZHUBFIUPIC-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the pyridazinyl intermediate: This involves the reaction of a suitable pyridazine derivative with a pyrrolidine compound under controlled conditions.

    Coupling with piperazine: The pyridazinyl intermediate is then reacted with piperazine to form the core structure.

    Attachment of the 3,4-dimethoxyphenyl group: This final step involves the reaction of the intermediate with a 3,4-dimethoxyphenyl derivative, often using a coupling reagent such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The pyridazinyl and piperazino groups can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the pyridazinyl and piperazino groups.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (3,4-Dimethoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)piperazine: Shares the 3,4-dimethoxyphenyl group but lacks the pyridazinyl and pyrrolidinyl groups.

    (4-Pyridazinyl)piperazine: Contains the pyridazinyl and piperazine groups but lacks the 3,4-dimethoxyphenyl and pyrrolidinyl groups.

    (1-Pyrrolidinyl)pyridazine: Features the pyridazinyl and pyrrolidinyl groups but lacks the 3,4-dimethoxyphenyl and piperazine groups.

Uniqueness

(3,4-Dimethoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone is unique due to its combination of aromatic, pyridazinyl, piperazino, and pyrrolidinyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H27N5O3

Molecular Weight

397.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H27N5O3/c1-28-17-6-5-16(15-18(17)29-2)21(27)26-13-11-25(12-14-26)20-8-7-19(22-23-20)24-9-3-4-10-24/h5-8,15H,3-4,9-14H2,1-2H3

InChI Key

IUOVZHUBFIUPIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4)OC

Origin of Product

United States

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